molecular formula C12H13N3O5S B5059478 2-methoxy-N-methyl-5-(1,2-oxazol-3-ylsulfamoyl)benzamide

2-methoxy-N-methyl-5-(1,2-oxazol-3-ylsulfamoyl)benzamide

Cat. No.: B5059478
M. Wt: 311.32 g/mol
InChI Key: WMQSQCGOSVAWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-methyl-5-(1,2-oxazol-3-ylsulfamoyl)benzamide is a compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-methoxy-N-methyl-5-(1,2-oxazol-3-ylsulfamoyl)benzamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-methoxybenzoic acid with N-methylamine and 1,2-oxazole-3-sulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.

Chemical Reactions Analysis

2-methoxy-N-methyl-5-(1,2-oxazol-3-ylsulfamoyl)benzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-methoxy-N-methyl-5-(1,2-oxazol-3-ylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX) and tyrosine kinases, which play a role in inflammation and cancer progression . By inhibiting these enzymes, the compound can reduce inflammation and inhibit the growth of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit the synthesis of essential proteins in bacteria and fungi .

Comparison with Similar Compounds

2-methoxy-N-methyl-5-(1,2-oxazol-3-ylsulfamoyl)benzamide can be compared with other oxazole derivatives, such as:

The uniqueness of this compound lies in its combined antimicrobial, anti-inflammatory, and anticancer properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-methoxy-N-methyl-5-(1,2-oxazol-3-ylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c1-13-12(16)9-7-8(3-4-10(9)19-2)21(17,18)15-11-5-6-20-14-11/h3-7H,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQSQCGOSVAWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=NOC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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